molecular formula C8H11F3 B3040807 (Trifluorovinyl)cyclohexane CAS No. 242812-08-4

(Trifluorovinyl)cyclohexane

Cat. No.: B3040807
CAS No.: 242812-08-4
M. Wt: 164.17 g/mol
InChI Key: PHLOCCSLPHZEHM-UHFFFAOYSA-N
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Description

(Trifluorovinyl)cyclohexane is an organic compound with the molecular formula C8H11F3 It is characterized by the presence of a trifluorovinyl group attached to a cyclohexane ring

Mechanism of Action

Mode of Action

It is known that trifluorovinyl ethers, a class of compounds to which (trifluorovinyl)cyclohexane belongs, can undergo polymerization . This process involves the interaction of the compound with other molecules, leading to the formation of larger structures . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that trifluorovinyl ethers can participate in polymerization reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

It is known that trifluorovinyl ethers can undergo polymerization, leading to the formation of larger structures This process could potentially have various molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors could include temperature, pH, presence of other chemicals, and more

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorovinyl)cyclohexane typically involves the reaction of cyclohexane with a trifluorovinylating agent. One common method is the addition of trifluorovinyl iodide to cyclohexane in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and maximize output. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Trifluorovinyl)cyclohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Trifluorovinyl)cyclohexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (Trifluoromethyl)cyclohexane
  • (Difluorovinyl)cyclohexane
  • (Fluorovinyl)cyclohexane

Uniqueness

(Trifluorovinyl)cyclohexane is unique due to the presence of three fluorine atoms in the vinyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to similar compounds with fewer fluorine atoms .

Properties

IUPAC Name

1,2,2-trifluoroethenylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOCCSLPHZEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Trifluorovinyl)cyclohexane
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(Trifluorovinyl)cyclohexane
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(Trifluorovinyl)cyclohexane
Reactant of Route 4
(Trifluorovinyl)cyclohexane
Reactant of Route 5
(Trifluorovinyl)cyclohexane
Reactant of Route 6
(Trifluorovinyl)cyclohexane

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